molecular formula C15H10BrClOS B2816603 S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate CAS No. 882073-25-8

S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate

Cat. No.: B2816603
CAS No.: 882073-25-8
M. Wt: 353.66
InChI Key: VFLLYMHVQNPMQE-RUDMXATFSA-N
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Description

S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate is an organic compound characterized by the presence of both chlorine and bromine atoms attached to phenyl rings, along with a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate typically involves the reaction of 4-chlorothiophenol with 3-bromo-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thioester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release active thiol compounds, which can then interact with biological macromolecules. The presence of halogen atoms may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-chlorophenyl) 3-(4-bromophenyl)-2-propenethioate
  • S-(4-chlorophenyl) 3-(3-chlorophenyl)-2-propenethioate
  • S-(4-bromophenyl) 3-(3-bromophenyl)-2-propenethioate

Uniqueness

S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate is unique due to the specific positioning of the chlorine and bromine atoms on the phenyl rings, which can influence its reactivity and biological activity. The combination of these halogen atoms with the thioester group provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(3-bromophenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClOS/c16-12-3-1-2-11(10-12)4-9-15(18)19-14-7-5-13(17)6-8-14/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLLYMHVQNPMQE-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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